molecular formula C20H21ClN2O5S2 B12693065 N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide CAS No. 75935-42-1

N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide

Cat. No.: B12693065
CAS No.: 75935-42-1
M. Wt: 469.0 g/mol
InChI Key: IMRRSJBOOMBNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide is a complex organic compound with the molecular formula C20H21ClN2O5S2 It is characterized by its unique structure, which includes a naphthalene core substituted with hydroxyl, butyl, and chlorophenyl groups, as well as disulphonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes sulfonation to introduce sulfonic acid groups at specific positions.

    Hydroxylation: The sulfonated naphthalene is then hydroxylated to introduce the hydroxyl group at the 8th position.

    Amidation: The hydroxylated naphthalene is reacted with butylamine and 4-chloroaniline to form the disulphonamide structure.

The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate each step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxyl and disulphonamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N1-Butyl-N6-(4-methylphenyl)-8-hydroxynaphthalene-1,6-disulphonamide
  • N1-Butyl-N6-(4-fluorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide
  • N1-Butyl-N6-(4-bromophenyl)-8-hydroxynaphthalene-1,6-disulphonamide

Uniqueness

N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

75935-42-1

Molecular Formula

C20H21ClN2O5S2

Molecular Weight

469.0 g/mol

IUPAC Name

1-N-butyl-6-N-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulfonamide

InChI

InChI=1S/C20H21ClN2O5S2/c1-2-3-11-22-30(27,28)19-6-4-5-14-12-17(13-18(24)20(14)19)29(25,26)23-16-9-7-15(21)8-10-16/h4-10,12-13,22-24H,2-3,11H2,1H3

InChI Key

IMRRSJBOOMBNRC-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.